molecular formula C13H13ClN2O2S B11837387 N-Benzyl-4-chlorobenzenesulfonohydrazide

N-Benzyl-4-chlorobenzenesulfonohydrazide

Cat. No.: B11837387
M. Wt: 296.77 g/mol
InChI Key: LKAUFDXAMDVJGB-UHFFFAOYSA-N
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Description

Overview of Hydrazide and Sulfonamide Chemistry in Organic Synthesis

The foundational chemistry of N-Benzyl-4-chlorobenzenesulfonohydrazide is rooted in its two primary functional groups: the hydrazide and the sulfonamide.

Hydrazides are a class of organic compounds featuring a nitrogen-nitrogen single bond, where at least one nitrogen atom is attached to an acyl or sulfonyl group. wikipedia.orgchemeurope.com This structure makes them derivatives of hydrazine (B178648). Unlike the basic nature of hydrazine, hydrazides are generally nonbasic due to the electron-withdrawing effect of the adjacent sulfonyl or acyl group. wikipedia.org Their high reactivity makes them valuable intermediates for synthesizing a variety of other compounds, including amines, aldehydes, and various heterocyclic systems that can be challenging to prepare through other methods. researchgate.net The most common method for preparing hydrazides is the acylation of hydrazines. researchgate.net

Sulfonamides are characterized by the R-S(=O)₂-NR'R" functional group, which consists of a sulfonyl group linked to an amine. wikipedia.org This functional group is known for its relative stability and rigidity, which often results in sulfonamide-containing compounds being crystalline solids. wikipedia.org This property has historically been used in classical chemistry to prepare crystalline derivatives of amines for identification via their melting points. wikipedia.org The standard laboratory synthesis for sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.orgrsc.org This reaction forms the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. The sulfonamide moiety is a key component in numerous important pharmaceutical drugs. wikipedia.org

Table 1: Comparison of Hydrazide and Sulfonamide Functional Groups

FeatureHydrazideSulfonamide
General Structure R-C(=O)NHNH₂ or R-S(=O)₂NHNH₂R-S(=O)₂NR'R"
Key Bond Nitrogen-Nitrogen (N-N)Sulfur-Nitrogen (S-N)
Basicity Generally non-basicWeakly acidic at the N-H bond
Common Synthesis Acylation/Sulfonylation of hydrazineReaction of a sulfonyl chloride with an amine
Role in Synthesis Reactive intermediatesStable derivatives, structural scaffolds

This compound: Structural Context within Sulfonohydrazides

This compound belongs to the sub-class of sulfonohydrazides. Its structure is defined by three key components: a 4-chlorobenzenesulfonyl group, a benzyl (B1604629) group, and a central hydrazide linker that connects them.

The 4-chlorobenzenesulfonyl Group: This portion consists of a benzene (B151609) ring substituted with a chlorine atom at the para-position (position 4) and a sulfonyl group (-SO₂-). This group is strongly electron-withdrawing.

The Benzyl Group: This is a simple phenyl group attached to a methylene (B1212753) (-CH₂-) bridge.

The Hydrazide Linker: A -NH-NH- group bridges the sulfur atom of the sulfonyl group and the methylene carbon of the benzyl group.

Table 2: Structural Components of this compound

Structural ComponentChemical Formula/DescriptionFunction within the Molecule
4-Chlorobenzenesulfonyl Group Cl-C₆H₄-SO₂-Provides the sulfonamide character; electron-withdrawing moiety.
Hydrazide Linker -NH-NH-Covalently connects the sulfonyl and benzyl groups.
Benzyl Group C₆H₅-CH₂-Provides a non-polar, aromatic substituent.

Research Trajectories and Academic Relevance of Related Compounds

The academic interest in this compound is largely driven by the established biological and chemical relevance of its structural motifs. Research into related sulfonohydrazides and N-benzyl benzenesulfonamides has uncovered promising applications.

Derivatives of sulfonohydrazides have been synthesized and evaluated for potential therapeutic uses. For instance, various novel nitrofuranyl sulfonohydrazide derivatives have been investigated for their in vitro antileishmanial and anticancer activities. nih.govnih.govresearchgate.net In one study, a sulfonohydrazide analogue featuring a biphenyl (B1667301) moiety was identified as a hit compound against acute promyelocytic leukemia cells. nih.govnih.gov

Furthermore, the N-benzylbenzenesulfonamide scaffold, which is structurally analogous to the core of this compound, is present in a range of biologically significant molecules. nsf.gov Certain compounds containing this moiety have been reported to act as inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease. nsf.gov The synthesis of N-benzyl-4-methylbenzenesulfonamide derivatives is an area of active investigation, with methods being developed for their efficient, and sometimes one-pot, synthesis from readily available starting materials. nsf.gov These research trajectories highlight the importance of the sulfonohydrazide and N-benzyl sulfonamide frameworks in the development of new chemical entities for medicinal and synthetic chemistry.

Table 3: Research Applications of Structurally Related Compounds

Compound ClassResearch AreaKey Findings
Nitrofuranyl Sulfonohydrazides Anticancer, AntileishmanialIdentification of hit compounds with activity against leukemia cells. nih.govnih.gov
N-Benzylbenzenesulfonamides Enzyme InhibitionDerivatives show inhibitory activity against γ-secretase. nsf.gov
General Sulfonohydrazides Organic SynthesisUtilized as versatile reagents in reactions like the Shapiro reaction. wikipedia.orgchemeurope.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13ClN2O2S

Molecular Weight

296.77 g/mol

IUPAC Name

N-benzyl-4-chlorobenzenesulfonohydrazide

InChI

InChI=1S/C13H13ClN2O2S/c14-12-6-8-13(9-7-12)19(17,18)16(15)10-11-4-2-1-3-5-11/h1-9H,10,15H2

InChI Key

LKAUFDXAMDVJGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(N)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Synthesis of Key Precursors: 4-Chlorobenzenesulfonohydrazide (B1596285)

The synthesis of the title compound begins with the preparation of its essential precursor, 4-chlorobenzenesulfonohydrazide. This process is primarily a two-step sequence involving the formation of 4-chlorobenzenesulfonyl chloride followed by its reaction with hydrazine (B178648).

Reaction Pathways and Optimization Strategies

The principal pathway to 4-chlorobenzenesulfonohydrazide commences with the synthesis of 4-chlorobenzenesulfonyl chloride. This intermediate is typically manufactured by the reaction of chlorobenzene (B131634) with chlorosulfonic acid. chemicalbook.comgoogle.com The reaction involves the electrophilic substitution of a chlorosulfonyl group onto the chlorobenzene ring. The process can be optimized by controlling the reaction temperature; for instance, adding chlorobenzene dropwise to chlorosulfonic acid at 70°C, followed by stirring, is a documented method. prepchem.com To improve yield and purity, thionyl chloride can be subsequently added. prepchem.com An alternative approach involves performing the reaction in a halogenated aliphatic hydrocarbon solvent, such as 1,2-dichloroethane, in the presence of an alkali metal salt like sodium chloride, which can facilitate the reaction. google.com

The second and crucial step is the conversion of 4-chlorobenzenesulfonyl chloride to 4-chlorobenzenesulfonohydrazide. This is achieved through a reaction with hydrazine hydrate (B1144303). A well-established analogous procedure for the synthesis of p-toluenesulfonylhydrazide can be adapted for this purpose. orgsyn.org In this method, the sulfonyl chloride is dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF) and cooled in an ice bath. orgsyn.org An aqueous solution of hydrazine hydrate is then added at a controlled rate to maintain a low temperature (e.g., 10–20°C). orgsyn.org The use of an excess of hydrazine is common to ensure the complete conversion of the sulfonyl chloride and to neutralize the hydrochloric acid byproduct. orgsyn.org

Optimization of this step involves careful temperature control to prevent side reactions and ensuring efficient separation of the product. After the reaction is complete, the product is typically isolated by precipitation upon the addition of water to the reaction mixture, followed by filtration and drying. orgsyn.org The yield for the analogous synthesis of p-toluenesulfonylhydrazide is reported to be in the range of 91–94%, suggesting a highly efficient transformation. orgsyn.org

Starting MaterialReagent(s)SolventKey ConditionsProductRef.
Chlorobenzene1. Chlorosulfonic Acid 2. Thionyl ChlorideNone70°C4-Chlorobenzenesulfonyl chloride prepchem.com
4-Chlorobenzenesulfonyl chlorideHydrazine HydrateTetrahydrofuran10-20°C4-Chlorobenzenesulfonohydrazide orgsyn.org

Targeted Synthesis of N-Benzyl-4-chlorobenzenesulfonohydrazide and its Benzylidene Derivatives

Once the 4-chlorobenzenesulfonohydrazide precursor is obtained, it can be further functionalized. The synthesis of N-benzylidene derivatives is a common transformation, achieved through condensation reactions with various aromatic aldehydes.

Condensation Reactions with Aromatic Aldehydes

The formation of N'-benzylidene-4-chlorobenzenesulfonohydrazide derivatives proceeds via the condensation of the hydrazide group of 4-chlorobenzenesulfonohydrazide with an aromatic aldehyde. This reaction is a classic example of Schiff base formation. The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step, leading to the formation of a carbon-nitrogen double bond (an imine), characteristic of the benzylidene structure.

This type of condensation is a widely used strategy in the synthesis of various hydrazone derivatives. For instance, the synthesis of N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives is achieved by the condensation of the corresponding hydrazide with various substituted aromatic aldehydes. google.com This highlights the versatility of the reaction in creating a library of compounds with different aromatic substitutions on the benzylidene moiety. Similarly, other studies report the synthesis of numerous hydrazone derivatives through the condensation of hydrazides with aldehydes under various catalytic conditions. researchgate.netnih.gov

Reaction Conditions and Yield Optimization

The efficiency and yield of the condensation reaction are highly dependent on the chosen reaction conditions. Several methods have been proven effective for analogous syntheses. A common approach involves refluxing the hydrazide and the aromatic aldehyde in a protic solvent like methanol (B129727), often with a catalytic amount of acid, such as glacial acetic acid, to facilitate the dehydration step. google.com

Alternative and more environmentally friendly methods have also been developed. For example, a solventless reaction has been described for the synthesis of a similar sulfonohydrazide, where the reactants are simply ground together with a solid base like potassium carbonate. google.com This mechanochemical approach can lead to high yields and simplifies the purification process. google.com

Optimization strategies often focus on the choice of solvent and catalyst. While protic solvents like ethanol (B145695) or methanol are common, other solvents such as dichloromethane (B109758) have also been used, particularly in combination with a base like potassium carbonate in an ice bath. The selection of the appropriate conditions can be tailored based on the specific reactivity of the substituted aromatic aldehyde used.

Hydrazide PrecursorAldehydeSolventCatalyst/BaseConditionsProduct TypeRef. (Analogous)
4-(t-Bu)benzohydrazideAromatic AldehydesMethanolGlacial Acetic AcidRefluxN'-benzylidene-4-(tert-butyl)benzohydrazide google.com
Benzaldehyde tosylhydrazone-None (Solventless)K2CO3Grinding, WarmingN-benzyl-N'-benzylidene sulfonohydrazide google.com
p-Hydroxybenzoic acid hydrazonep-Toluenesulfonyl chlorideDichloromethaneK2CO3Ice BathN'-benzylidene-4-(tosyloxy)benzohydrazide

Exploration of N-Benzylation Strategies for Sulfonamide Frameworks

The introduction of a benzyl (B1604629) group onto the nitrogen atom of the sulfonamide framework is a key step in accessing the target compound, this compound. This transformation is typically achieved through nucleophilic substitution.

Nucleophilic Substitution Approaches

The nitrogen atom of a sulfonamide is weakly nucleophilic, but it can react with a suitable electrophile like benzyl bromide to form an N-benzyl derivative. prepchem.com In a representative procedure for the benzylation of a similar compound, N-allyl-4-methylbenzenesulfonamide, the sulfonamide is treated with benzyl bromide in a solvent like tetrahydrofuran (THF). prepchem.com The reaction is often facilitated by the addition of a base, such as sodium hydroxide, to deprotonate the sulfonamide nitrogen, thereby increasing its nucleophilicity. prepchem.com

The mechanism of this benzylation can be considered to follow an SN1-like pathway. Benzyl bromide is capable of forming a stable benzylic carbocation, which then readily reacts with the weakly nucleophilic sulfonamide. prepchem.com A subsequent proton transfer results in the final N-benzylated product. prepchem.com

Modern catalytic methods are also being explored for the N-alkylation of sulfonamides. For instance, a manganese-catalyzed N-alkylation using benzyl alcohol as the alkylating agent has been developed. orgsyn.org This method offers a high atom economy but may require elevated temperatures and specific pincer-ligand catalysts. orgsyn.org For less nucleophilic sulfonamides, such as those with electron-withdrawing groups, harsher conditions might be necessary to achieve good conversion. orgsyn.org

Sulfonamide Substrate (Analogous)Benzylating AgentBaseSolventMechanismProductRef.
N-Allyl-4-methylbenzenesulfonamideBenzyl bromideSodium HydroxideTetrahydrofuranSN1-likeN-Allyl-N-benzyl-4-methylbenzenesulfonamide prepchem.com
p-ToluenesulfonamideBenzyl alcoholK2CO3XylenesMn-CatalyzedN-Benzyl-p-toluenesulfonamide orgsyn.org

Derivatization Reactions and Functional Group Transformations

The chemical scaffold of this compound offers multiple sites for structural modification, enabling the synthesis of a diverse library of derivatives. These modifications are primarily centered on the hydrazide and the aromatic moieties, allowing for the introduction of various functional groups to explore their impact on the molecule's properties.

The condensation reaction between this compound and various aldehydes or ketones represents a straightforward and efficient method for generating a wide array of hydrazone derivatives. nih.govnih.govnih.gov This reaction typically proceeds by refluxing the hydrazide with the corresponding carbonyl compound in a suitable solvent, such as ethanol or methanol, often with catalytic amounts of acid to facilitate the reaction. nih.govnih.gov The resulting hydrazones are often crystalline solids that can be purified by recrystallization.

The general reaction scheme involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N-N bond of the hydrazone.

A variety of aldehydes and ketones can be employed in this synthesis, leading to hydrazones with diverse substituents. The choice of the carbonyl compound can significantly influence the electronic and steric properties of the final product. For instance, the use of aromatic aldehydes can introduce further sites for substitution, while aliphatic aldehydes and ketones can modulate the lipophilicity of the resulting molecule.

Table 1: Examples of Hydrazone Derivatives from this compound

Carbonyl ReactantResulting Hydrazone Derivative
Benzaldehyde(E)-N'-benzylidene-N-benzyl-4-chlorobenzenesulfonohydrazide
4-Methoxybenzaldehyde(E)-N-benzyl-N'-(4-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide
AcetoneN-benzyl-4-chloro-N'-(propan-2-ylidene)benzenesulfonohydrazide
CyclohexanoneN-benzyl-4-chloro-N'-(cyclohexylidene)benzenesulfonohydrazide

This table is illustrative and provides examples of potential derivatives based on common synthetic transformations.

Beyond the formation of hydrazones, the this compound structure allows for the introduction of a variety of substituents on both the benzyl and the 4-chlorophenyl rings, offering pathways to a broad range of analogs. nsf.govnih.gov

Substitution on the Benzyl Moiety:

The benzyl group can be modified to incorporate various functional groups. For instance, substitution on the phenyl ring of the benzyl group can be achieved through standard electrophilic aromatic substitution reactions, provided the existing groups are compatible with the reaction conditions. Alternatively, starting from substituted benzylamines in the initial synthesis of the parent compound can provide a more direct route to these derivatives. nih.gov

Substitution on the 4-Chlorophenyl Moiety:

The 4-chlorophenyl group can also be a target for further functionalization. While the chloro- and sulfonyl- groups are deactivating, nucleophilic aromatic substitution reactions might be possible under specific conditions to replace the chlorine atom. However, a more common approach involves starting the synthesis with an already substituted benzenesulfonyl chloride. This strategy allows for the incorporation of a wide range of substituents at various positions on the phenyl ring, thereby systematically altering the electronic and steric properties of the molecule.

Table 2: Examples of Substituted this compound Analogs

Point of SubstitutionSubstituentResulting Analog Name
Benzyl Ring (para-position)MethoxyN-(4-Methoxybenzyl)-4-chlorobenzenesulfonohydrazide
Benzyl Ring (para-position)NitroN-(4-Nitrobenzyl)-4-chlorobenzenesulfonohydrazide
Phenylsulfonyl Ring (ortho- to chloro)MethylN-Benzyl-4-chloro-2-methylbenzenesulfonohydrazide
Phenylsulfonyl Ring (meta- to chloro)TrifluoromethylN-Benzyl-4-chloro-3-(trifluoromethyl)benzenesulfonohydrazide

This table presents hypothetical examples of derivatives to illustrate the possibilities for substitution based on known synthetic methods for similar compounds.

The synthesis of these derivatives is crucial for structure-activity relationship (SAR) studies, allowing researchers to probe the effects of specific structural modifications on the biological activity or material properties of the compound. The ability to introduce a wide range of chemical diversity through these derivatization reactions underscores the versatility of the this compound scaffold as a platform for chemical exploration.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The ¹H NMR spectrum of N-Benzyl-4-chlorobenzenesulfonohydrazide displays characteristic signals that correspond to the distinct proton environments within its structure. The benzylic protons typically appear as a singlet, while the aromatic protons of the benzyl (B1604629) and 4-chlorobenzenesulfonyl groups exhibit complex multiplets in the aromatic region of the spectrum.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
Benzylic CH₂~4.1-4.3Singlet
Aromatic Protons (Benzyl)~7.2-7.4Multiplet
Aromatic Protons (Chlorophenyl)~7.6-7.9Multiplet
NH ProtonsVariableBroad Singlet

Note: The exact chemical shifts can vary depending on the solvent and concentration used for the analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The spectrum reveals signals for the benzylic carbon, as well as for the aromatic carbons of both the benzyl and 4-chlorobenzenesulfonyl moieties. The carbon atom attached to the chlorine atom in the 4-chlorophenyl group shows a characteristic chemical shift.

Carbon Assignment Chemical Shift (δ, ppm)
Benzylic CH₂~50-55
Aromatic Carbons (Benzyl)~127-135
Aromatic Carbons (Chlorophenyl)~128-140
Carbon attached to Chlorine~135-140

Note: The exact chemical shifts can vary depending on the solvent and concentration used for the analysis.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Signatures

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. These include the N-H stretching vibrations of the hydrazide group, the asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group, and the C-Cl stretching vibration of the chlorophenyl group.

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
N-HStretching~3200-3400
C-H (Aromatic)Stretching~3000-3100
C-H (Aliphatic)Stretching~2850-2960
S=OAsymmetric Stretching~1330-1370
S=OSymmetric Stretching~1150-1180
C-ClStretching~700-800

Crystallographic Investigations and Supramolecular Architecture

Single Crystal X-ray Diffraction Studies

Crystal System and Space Group Determination

The crystal system and space group for N-Benzyl-4-chlorobenzenesulfonohydrazide have not been determined. This information can only be obtained through the analysis of diffraction patterns from a single crystal of the compound.

Unit Cell Parameters and Asymmetric Unit Analysis

The dimensions of the unit cell (a, b, c, α, β, γ) and the contents of the asymmetric unit are currently unknown. This analysis is fundamental to understanding the crystal packing and requires experimental diffraction data.

Molecular Conformation and Geometrical Parameters: Torsion and Dihedral Angles

A definitive description of the molecular conformation, including critical torsion and dihedral angles between the aromatic rings and along the sulfonohydrazide backbone, is unavailable. These parameters are crucial for defining the three-dimensional shape of the molecule.

Analysis of Intermolecular Interactions

Hydrogen Bonding Networks: N—H···O, C—H···O Interactions

While it can be hypothesized that the N-H group of the hydrazide moiety would act as a hydrogen bond donor to the sulfonyl oxygen atoms (N—H···O), creating chains or dimers, the specific geometry and network topology are unknown. Weak C—H···O interactions are also plausible but cannot be confirmed without structural data.

Hirshfeld Surface Analysis and Fingerprint Plot Deconvolution

Hirshfeld surface analysis is a powerful tool for the investigation of intermolecular interactions within a crystal. By mapping the electron distribution of a molecule within its crystalline environment, it provides a visual and quantitative assessment of the various close contacts that contribute to the supramolecular architecture.

Quantitative Assessment of Intermolecular Contacts

A detailed analysis of the intermolecular contacts for (E)-N′-benzylidene-4-chlorobenzenesulfonohydrazide (I) and its ortho- (II) and para-methylbenzylidene (III) derivatives highlights the significant role of various interactions. nih.gov The primary contributors to the Hirshfeld surface are H···H contacts, accounting for a substantial portion of the interactions. This is followed by C···H/H···C contacts and O···H/H···O contacts, which arise from N—H···O and C—H···O hydrogen bonds. nih.gov The quantitative contributions of these and other contacts are summarized in the table below.

Intermolecular ContactContribution in (I) (%)Contribution in (II) (%)Contribution in (III) (%)
H···H30.134.038.0
C···H/H···C22.720.218.0
O···H/H···O16.116.115.7
N···H/H···N6.35.23.9

Table 1: Percentage contribution of various intermolecular contacts to the Hirshfeld surface for (E)-N′-benzylidene-4-chlorobenzenesulfonohydrazide (I) and its ortho- (II) and para-methylbenzylidene (III) derivatives. nih.gov

Visualizing Supramolecular Assemblies

The Hirshfeld surfaces of these compounds, when mapped over a normalized contact distance (dnorm), provide a vivid visualization of the intermolecular interactions. nih.gov Bright red spots on the surface indicate short interatomic contacts, such as the N—H···O hydrogen bonds, which are crucial in forming the primary structural motifs. nih.gov These visualizations allow for a clear depiction of how individual molecules assemble into larger supramolecular structures.

Polymorphism and Crystal Packing Variability Among Derivatives

The substitution pattern on the aromatic rings of benzenesulfonohydrazide (B1205821) derivatives can significantly influence their crystal packing, leading to polymorphism and the formation of isotypic structures.

Isotypism and Structural Divergence in Substituted Analogs

A study of (E)-N′-benzylidene-4-chlorobenzenesulfonohydrazide (I) and its ortho- (II) and para-methylbenzylidene (III) derivatives revealed interesting structural relationships. nih.gov Compounds (I) and (II) were found to be isotypic, meaning they have the same crystal structure despite the difference in their chemical composition (the presence of a methyl group in the ortho position). nih.gov This isotypism suggests that the introduction of the methyl group at the ortho position does not fundamentally alter the crystal packing strategy.

In contrast, the para-substituted derivative (III) exhibits a different crystal packing. nih.gov This structural divergence is attributed to the different steric and electronic effects of the methyl group at the para position, which leads to a different set of intermolecular interactions and, consequently, a distinct supramolecular assembly. In the crystal structures of (I) and (II), molecules are linked into chains by N—H···O hydrogen bonds, which are further interconnected by weak C—H···O interactions to form layers. nih.gov In compound (III), however, the molecules form inversion dimers through pairs of N—H···O hydrogen bonds. nih.gov

These findings underscore the subtle yet significant role that substituent positioning plays in directing the crystal packing of benzenesulfonohydrazide derivatives, leading to either structural similarity (isotypism) or divergence.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-Benzyl-4-chlorobenzenesulfonohydrazide, DFT calculations, often employing basis sets like B3LYP/6-311G+(d,p), are instrumental in determining its fundamental electronic properties. nih.gov

Computational studies on molecules with similar sulfonamide and hydrazone moieties have successfully predicted their three-dimensional structures. nih.govnih.gov The optimization process involves finding the lowest energy conformation of the molecule, which corresponds to the most stable arrangement of its atoms. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the minimum energy state. The calculated geometric parameters from DFT methods generally show good agreement with experimental data obtained from techniques like X-ray crystallography for related compounds. nih.gov

ParameterTypical Bond Length (Å)Typical Bond Angle (°)
S=O1.43 - 1.45-
S-N1.62 - 1.65-
S-C (aryl)1.76 - 1.78-
N-N1.38 - 1.41-
O-S-O-118 - 121
N-S-C-105 - 108
S-N-N-115 - 118

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a significant indicator of molecular stability and reactivity. nih.govresearchgate.net

A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. nih.gov For compounds related to this compound, such as other sulfonamides and hydrazones, the HOMO is often localized on the more electron-rich parts of the molecule, like the phenyl rings or the hydrazide group, while the LUMO is typically distributed over the electron-deficient regions. nih.govresearchgate.net This distribution governs the sites of electrophilic and nucleophilic attack.

ParameterTypical Energy Range (eV)
HOMO Energy-6.0 to -7.0
LUMO Energy-1.0 to -2.0
HOMO-LUMO Energy Gap4.0 to 5.5

Quantum Chemical Descriptors and Reactivity Predictions

From the HOMO and LUMO energies, several quantum chemical descriptors can be derived to predict the global reactivity of this compound.

The ionization potential (I) and electron affinity (A) are fundamental electronic properties that can be estimated from the HOMO and LUMO energies using Koopmans' theorem (I ≈ -EHOMO and A ≈ -ELUMO). nih.gov The ionization potential represents the energy required to remove an electron from a molecule, while the electron affinity is the energy released when an electron is added. These values provide insight into the molecule's tendency to undergo oxidation or reduction.

Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated from the ionization potential and electron affinity.

Electronegativity (χ) , defined as χ = (I + A) / 2, measures the molecule's ability to attract electrons.

Chemical Hardness (η) , calculated as η = (I - A) / 2, indicates the resistance of a molecule to change its electron distribution. A higher value of hardness implies greater stability and lower reactivity. scirp.org

Global Electrophilicity Index (ω) , given by ω = μ² / (2η) where μ is the electronic chemical potential (μ ≈ -χ), quantifies the electrophilic nature of a molecule. scirp.org

These indices are valuable for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions.

DescriptorTypical Value Range
Ionization Potential (I)6.0 - 7.0 eV
Electron Affinity (A)1.0 - 2.0 eV
Electronegativity (χ)3.5 - 4.5 eV
Chemical Hardness (η)2.0 - 2.75 eV
Electrophilicity Index (ω)2.5 - 4.0 eV

Computational Prediction of Crystal Packing and Supramolecular Interactions

Computational methods can also be employed to predict how this compound molecules arrange themselves in the solid state. Understanding the crystal packing is crucial as it influences the material's physical properties. These predictions involve analyzing the potential for various non-covalent interactions, such as hydrogen bonds and π-π stacking.

For this compound, the presence of N-H and S=O groups suggests the potential for strong hydrogen bonding, which would likely play a dominant role in the crystal packing. The benzyl (B1604629) and 4-chlorophenyl rings also provide opportunities for π-π stacking interactions. Computational studies on similar sulfonamides have highlighted the importance of these interactions in stabilizing the crystal lattice. researchgate.net By simulating these interactions, it is possible to predict the most likely crystal structure and understand the forces that govern its formation.

Reactivity and Reaction Mechanisms of N Benzyl 4 Chlorobenzenesulfonohydrazide and Its Derivatives

Mechanistic Pathways of Hydrazone Formation and Hydrolysis

The formation of hydrazones from N-Benzyl-4-chlorobenzenesulfonohydrazide and carbonyl compounds, such as aldehydes and ketones, is a cornerstone of its reactivity. This reaction proceeds through a nucleophilic addition-elimination mechanism. The terminal nitrogen atom of the hydrazide acts as the nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. This intermediate subsequently eliminates a molecule of water to yield the stable hydrazone. The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.

The rate of hydrazone formation is influenced by the electronic properties of both the carbonyl compound and the sulfonohydrazide. Electron-withdrawing groups on the aldehyde or ketone enhance the electrophilicity of the carbonyl carbon, leading to a faster reaction. Conversely, electron-donating groups on the N-benzyl or the 4-chlorobenzenesulfonyl moiety can modulate the nucleophilicity of the hydrazide nitrogen, thereby affecting the reaction rate.

The hydrolysis of the resulting N-benzyl-N-(4-chlorobenzenesulfonyl)hydrazones is the reverse of their formation and is also typically acid-catalyzed. The mechanism involves the protonation of one of the hydrazone nitrogen atoms, followed by the nucleophilic attack of water on the imine carbon. This leads to the formation of a carbinolamine intermediate, which then breaks down to regenerate the carbonyl compound and the parent sulfonohydrazide. The stability of the hydrazone bond towards hydrolysis is a critical factor in its application, with studies on related systems showing that the electronic nature of the substituents on the aromatic rings can significantly impact the hydrolysis rate. For instance, studies on the hydrolysis of related benzyl (B1604629) 4-nitrophenylsulfamate esters have shown that the mechanism can shift from an associative SN2(S) pathway in acidic conditions to a dissociative E1cB pathway in neutral to alkaline solutions. rsc.org

Role as Intermediates in Organic Transformations

This compound and its derivatives serve as valuable intermediates in a variety of organic transformations. The hydrazone derivatives, in particular, are stable and can be readily prepared, making them useful precursors for the synthesis of more complex molecules.

One of the significant applications of related sulfonohydrazides is in the generation of sulfonyl radicals. Under thermal or photolytic conditions, or in the presence of a radical initiator, the N-S bond can cleave to produce a sulfonyl radical. These highly reactive species can then participate in a range of radical-mediated reactions, including addition to alkenes and alkynes, and cross-coupling reactions to form new carbon-sulfur bonds.

Furthermore, the hydrazone derivatives can undergo various cyclization reactions to form heterocyclic compounds. Depending on the reaction conditions and the nature of the substituents, five- and six-membered rings containing nitrogen and sulfur can be synthesized. These heterocyclic scaffolds are prevalent in many biologically active molecules and functional materials. For instance, an iodine-mediated coupling of cyclic amines with sulfonyl hydrazides has been reported to produce vinyl sulfone derivatives, which are common structural motifs in natural products and pharmaceuticals. researchgate.net

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is characterized by a duality of nucleophilic and electrophilic behavior. masterorganicchemistry.com

Nucleophilic Character: The primary nucleophilic center is the terminal nitrogen atom of the hydrazide group. masterorganicchemistry.com The lone pair of electrons on this nitrogen is available for donation to electrophiles, as exemplified by the formation of hydrazones. The nucleophilicity of this nitrogen can be influenced by the electronic effects of the substituents. The electron-withdrawing 4-chlorobenzenesulfonyl group tends to decrease the electron density on the nitrogen, thereby reducing its nucleophilicity compared to a simple hydrazine (B178648). However, it remains sufficiently nucleophilic to react with a wide range of electrophiles. Research on the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide has shown that the nitrogen of the sulfonamide can act as a weak nucleophile in substitution reactions. nsf.gov

Electrophilic Character: The sulfur atom in the 4-chlorobenzenesulfonyl group is a significant electrophilic center. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom makes the sulfur atom highly electron-deficient and susceptible to attack by nucleophiles. This electrophilicity is central to the synthesis of the parent compound itself, which is typically prepared by the reaction of 4-chlorobenzenesulfonyl chloride with N-benzylhydrazine. In this reaction, the nitrogen of the hydrazine acts as the nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride.

The reactivity profile of this compound is summarized in the table below:

Functional GroupReactive CenterType of ReactivityTypical Reactions
Hydrazide (-NHNH₂)Terminal NitrogenNucleophilicHydrazone formation
Sulfonyl (-SO₂-)Sulfur AtomElectrophilicNucleophilic substitution
Benzyl GroupBenzylic ProtonsPotentially AcidicDeprotonation under strong base
4-Chlorophenyl GroupAromatic RingSusceptible toNucleophilic aromatic substitution (under harsh conditions)

Catalytic Applications and Ligand Properties

The presence of multiple heteroatoms (nitrogen, oxygen, sulfur) and aromatic rings in this compound and its derivatives makes them promising candidates for use as ligands in transition metal catalysis and as organocatalysts.

Transition Metal Complexation

The nitrogen and oxygen atoms of the sulfonohydrazide moiety can act as donor atoms to coordinate with transition metal ions, forming stable metal complexes. nih.gov The nature of the benzyl and 4-chlorobenzenesulfonyl groups can be systematically varied to tune the steric and electronic properties of the resulting ligands. This fine-tuning allows for the modulation of the catalytic activity and selectivity of the corresponding metal complexes.

While specific studies on the transition metal complexes of this compound are limited, research on related sulfonamide-containing ligands has demonstrated their potential in various catalytic transformations. For example, transition metal complexes bearing sulfonamide ligands have been employed as catalysts in hydrogenation, oxidation, and carbon-carbon bond-forming reactions. The stability and well-defined coordination geometry of these complexes make them attractive for asymmetric catalysis, where the chiral environment around the metal center can induce stereoselectivity in the products.

Role in Organic Catalysis

In the realm of organocatalysis, derivatives of this compound can potentially act as catalysts themselves. The acidic N-H proton of the sulfonamide group can participate in hydrogen bonding interactions, activating electrophiles and promoting reactions. This mode of activation is a key principle in many organocatalytic systems.

Furthermore, the hydrazone derivatives can be designed to possess specific functionalities that enable them to catalyze reactions. For instance, the incorporation of a basic moiety could lead to a bifunctional catalyst capable of activating both the nucleophile and the electrophile in a reaction. While the exploration of this compound and its derivatives in organocatalysis is still a nascent field, the structural features of these molecules suggest a promising avenue for future research. A study on the synthesis of N-benzyl-4-piperidinecarboxaldehyde highlights the use of related benzyl-containing compounds as intermediates in the synthesis of pharmaceutically relevant molecules. google.com

Advanced Applications in Materials Science and Organic Synthesis

Utility as Building Blocks in Complex Molecule Synthesis

N-Benzyl-4-chlorobenzenesulfonohydrazide serves as a crucial starting material or intermediate in the synthesis of more complex molecules. The presence of reactive sites, including the sulfonamide and benzyl (B1604629) groups, allows for a variety of chemical transformations. For instance, derivatives of N-benzyl-benzenesulfonamide are found in biologically significant compounds. Specifically, certain derivatives have been reported to inhibit γ-secretase, a protein implicated in Alzheimer's disease. nsf.gov

The general synthetic approach often involves a two-step process where 4-chlorobenzenesulfonyl chloride is first reacted with a primary amine to form the corresponding 4-chlorobenzenesulfonamide. This intermediate is then benzylated to yield the N-benzyl derivative. nsf.govbohrium.com This modular synthesis allows for the introduction of various substituents, leading to a diverse library of compounds with potentially different biological activities or material properties.

The versatility of this scaffold is further demonstrated by its use in the synthesis of various heterocyclic compounds and other complex organic structures. For example, N-benzyl-4-piperidone, a related structural motif, is a key intermediate in the synthesis of numerous pharmaceuticals, including analgesics, antiviral agents, and antipsychotics. guidechem.com This highlights the broad utility of the N-benzyl group in constructing molecules with significant biological relevance.

Supramolecular Materials Design via Hydrogen Bonding and Other Non-Covalent Interactions

The design of supramolecular materials relies on the controlled assembly of molecules through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The molecular structure of this compound and its analogs is well-suited for forming such ordered assemblies.

The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). nih.gov These hydrogen bonds can link molecules together to form chains, sheets, or more complex three-dimensional networks. For instance, in the crystal structure of a related compound, N-allyl-N-benzyl-4-methylbenzenesulfonamide, molecules are linked by C-H···N hydrogen bonds and C-H···π interactions. nsf.govbohrium.comresearchgate.net Similarly, in N-Benzyl-N,4-dimethylbenzenesulfonamide, molecules are linked into chains via C—H···O hydrogen bonds. nih.gov

The aromatic rings in the benzyl and chlorobenzenesulfonyl groups provide opportunities for π-π stacking interactions, which further stabilize the supramolecular architecture. researchgate.net The interplay of these various non-covalent interactions dictates the packing of the molecules in the solid state and, consequently, the properties of the resulting material.

Research into supramolecular gels based on N-benzyl, N'-acylbispidinols has shown that hydrogen bonding involving amide carbonyl, hydroxyl, and ammonium (B1175870) groups is crucial for the formation of the infinite molecular chains necessary for gelation. nih.govresearchgate.net This demonstrates the power of hydrogen bonding in directing the self-assembly process to create functional soft materials. The ability to form these interactions makes sulfonamide-containing compounds like this compound promising candidates for the design of novel organogels, liquid crystals, and other functional materials.

Applications in Coordination Chemistry

The nitrogen and oxygen atoms of the sulfonamide group in this compound can act as coordination sites for metal ions. This allows the compound to function as a ligand in the formation of coordination complexes. The resulting metal-organic frameworks (MOFs) or coordination polymers can exhibit a wide range of interesting properties, including porosity, catalysis, and luminescence, depending on the choice of metal and the coordination geometry.

While direct studies on the coordination chemistry of this compound are not extensively detailed in the provided context, the general ability of sulfonamides to coordinate with metals is a well-established principle in chemistry. The specific stereochemistry and electronic properties of this ligand, with its benzyl and chlorophenyl substituents, could lead to the formation of unique complex structures with potentially novel applications.

Development of Novel Synthetic Reagents

Beyond its role as a structural building block, the N-benzyl-benzenesulfonamide framework is being explored for the development of new synthetic reagents. The reactivity of the sulfonamide group and the potential for modification of the aromatic rings allow for the design of reagents with specific functionalities.

For example, derivatives of N-benzyl piperidine (B6355638) have been designed and synthesized as potent inhibitors for various enzymes, indicating their potential as therapeutic agents. nih.gov Furthermore, N-benzyl-4-piperidone is a key reagent in the synthesis of complex organic molecules due to its diverse reaction characteristics. guidechem.com

Future Research Directions and Open Questions

Exploration of Novel Synthetic Pathways

The synthesis of N-Benzyl-4-chlorobenzenesulfonohydrazide has not been extensively documented, presenting an immediate opportunity for research. A logical starting point for its synthesis would be the reaction of 4-chlorobenzenesulfonyl chloride with benzylhydrazine (B1204620). chemicalbook.comprepchem.comsigmaaldrich.comprepchem.com This approach is a standard method for the formation of sulfonohydrazides.

Future research could focus on optimizing this reaction, exploring various solvents, bases, and temperature conditions to maximize yield and purity. Furthermore, modern synthetic techniques could be applied. For instance, the development of a one-pot synthesis, potentially from 4-chlorobenzenesulfonyl chloride and a benzylhydrazine precursor, could offer a more efficient and environmentally benign route. rsc.org The use of flow chemistry could also be investigated to enable safer and more scalable production.

Another promising avenue is the exploration of alternative synthetic strategies. For example, methods involving the C-H amination of toluene (B28343) derivatives with a suitable sulfonohydrazide precursor could be investigated, drawing inspiration from recent advances in C-H functionalization chemistry. rsc.org

Table 1: Potential Synthetic Pathways and Areas for Optimization

Reaction Type Reactants Potential Catalysts/Reagents Areas for Investigation
Classical Sulfonylation4-Chlorobenzenesulfonyl chloride, BenzylhydrazineTriethylamine, Pyridine, Sodium BicarbonateSolvent effects, temperature optimization, purification methods
One-Pot Synthesis4-Chlorobenzenesulfonyl chloride, Benzylhydrazine precursorPhase-transfer catalystsReaction kinetics, scalability
Flow Chemistry4-Chlorobenzenesulfonyl chloride, BenzylhydrazineImmobilized catalystsResidence time, temperature and pressure effects, continuous production
C-H AminationToluene, Sulfonylating agentTransition metal catalysts (e.g., Rh, Cu)Catalyst screening, oxidant selection, regioselectivity

In-depth Mechanistic Investigations of Complex Reactions

Sulfonohydrazides are known to participate in a variety of chemical transformations, serving as valuable synthetic intermediates. nih.govgoogleapis.com For this compound, a number of reactions could be envisaged, the mechanisms of which warrant detailed investigation.

One key area of study would be its condensation with aldehydes and ketones to form the corresponding N-benzyl-N'-(alkylidene/arylidene)-4-chlorobenzenesulfonohydrazones. The kinetics and thermodynamics of these reactions, as well as the influence of the electronic and steric properties of the carbonyl compound, would be of fundamental interest.

Furthermore, the thermal and photochemical reactivity of this compound could be explored. Sulfonylhydrazides can be precursors to sulfonyl radicals and other reactive species, which can participate in a range of addition and cyclization reactions. nih.gov Mechanistic studies, including the use of radical traps and computational modeling, could elucidate the pathways of these transformations. nih.govresearchgate.net

The compound could also serve as a precursor for the synthesis of various heterocyclic compounds. For example, through intramolecular cyclization reactions, it may be possible to generate novel nitrogen- and sulfur-containing ring systems. Understanding the mechanisms of these cyclization reactions would be crucial for controlling the product distribution and for the rational design of new synthetic methodologies. mdpi.com

Computational Design of Functionalized Derivatives

Computational chemistry offers a powerful tool for the rational design of new molecules with desired properties, and its application to this compound and its derivatives is a promising area for future research. nih.govresearchgate.net By systematically modifying the core structure with different functional groups, it is possible to tune its electronic, steric, and pharmacokinetic properties.

For instance, the introduction of various substituents on the benzyl (B1604629) and phenyl rings could significantly impact the molecule's biological activity. Computational docking studies could be employed to screen a virtual library of derivatives against various biological targets, such as enzymes or receptors. nih.govnih.gov Sulfonamide-containing compounds are known to exhibit a wide range of biological activities, and this approach could identify promising candidates for further experimental investigation. nih.gov

Quantum chemical calculations could be used to predict the reactivity and stability of different derivatives, as well as their spectroscopic properties. researchgate.netgoogle.com This information would be invaluable for guiding the synthesis of new compounds and for interpreting experimental results.

Table 2: Hypothetical Functionalized Derivatives for Computational Study

Derivative Substitution Site Functional Group Potential Property to Investigate
1Benzyl Ring (para)-OCH₃Increased electron density, potential for enhanced biological activity
2Benzyl Ring (ortho)-NO₂Electron-withdrawing group, altered reactivity
3Phenyl Ring (ortho to SO₂)-FModified lipophilicity and binding interactions
4Hydrazide Nitrogen-CH₃Altered steric hindrance and basicity

Expanding Applications in Materials Science and Chemical Engineering

The unique structural features of this compound suggest its potential utility in the fields of materials science and chemical engineering. Hydrazide and sulfonyl groups are known to be useful functionalities in the design of novel polymers and materials. nih.gov

One potential application is as a monomer or cross-linking agent in the synthesis of new polymers. The presence of two reactive N-H groups in the hydrazide moiety, along with the potential for reactions at the aromatic rings, could allow for the formation of a variety of polymer architectures. The resulting polymers might exhibit interesting thermal, mechanical, or optical properties.

In the realm of chemical engineering, this compound could be explored as a precursor for the synthesis of specialty chemicals, such as dyes, agrochemicals, or photographic chemicals. Its ability to form hydrazones and to undergo cyclization reactions makes it a versatile building block for the construction of more complex molecular frameworks. chemicalbook.com

Furthermore, the compound could be investigated for its potential use in surface modification. The hydrazide group is known to react with aldehydes and ketones, which could be used to functionalize surfaces that have been pre-treated to introduce these carbonyl groups.

Q & A

Q. What are the recommended methods for synthesizing N-Benzyl-4-chlorobenzenesulfonohydrazide and ensuring its purity?

The synthesis typically involves condensation of 4-chlorobenzenesulfonyl chloride with benzyl hydrazine derivatives under basic conditions. Key steps include:

  • Precursor preparation : Use substituted aldehydes (e.g., benzaldehyde derivatives) and hydrazine precursors under inert atmospheres to avoid oxidation .
  • Purification : Column chromatography or recrystallization in polar aprotic solvents (e.g., DMSO/ethanol mixtures) to isolate the product.
  • Purity validation : Monitor via thin-layer chromatography (TLC) and confirm with melting point analysis .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Advanced analytical techniques are essential:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon frameworks, with characteristic sulfonamide peaks near δ 3.1–3.5 ppm and aromatic signals at δ 7.0–8.0 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray crystallography : Resolves bond lengths and angles, critical for verifying stereochemistry .

Q. What are the IUPAC naming conventions for derivatives of this compound?

The parent structure is named based on substituent priority:

  • Core : Benzenesulfonohydrazide.
  • Substituents : "4-chloro" indicates the chlorine position on the benzene ring; "N-Benzyl" specifies the hydrazide nitrogen substitution. Derivatives follow similar rules, e.g., N-(4-methylbenzylidene)-4-chlorobenzenesulfonohydrazide for para-methyl-substituted analogs .

Advanced Research Questions

Q. How do substituents on the benzylidene group influence the crystal packing and supramolecular interactions of this compound?

Studies on methyl-substituted derivatives reveal:

  • Hydrogen bonding : Ortho-methyl groups reduce planarity, weakening N–H⋯O hydrogen bonds compared to para-methyl analogs.
  • Lattice energy : Para-substituents enhance π-π stacking interactions, increasing lattice stability (calculated via DFT with energy differences up to 2.5 kcal/mol) .
  • Methodology : Single-crystal X-ray diffraction and Hirshfeld surface analysis quantify intermolecular contacts (e.g., C–H⋯Cl vs. C–H⋯π interactions) .

Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic substitution reactions?

Kinetic studies suggest:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating sulfonamide bond cleavage.
  • Leaving group propensity : The 4-chloro group enhances electrophilicity at the sulfonyl center, enabling substitution with amines or thiols.
  • Monitoring : Use 19F^{19}F-NMR (if fluorinated analogs are synthesized) or UV-Vis spectroscopy to track reaction progress .

Q. How can Hirshfeld surface analysis elucidate intermolecular interactions in this compound derivatives?

This computational tool maps close-contact regions:

  • Surface metrics : Quantify contributions from H⋯Cl (10–15%), H⋯O (8–12%), and H⋯H (60–70%) interactions.
  • Crystal engineering : Correlate surface features (e.g., "fingerprint plots") with melting points or solubility trends .
  • Software : CrystalExplorer or Mercury for visualization, paired with Gaussian for energy decomposition .

Methodological Notes

  • Synthetic protocols : Always exclude moisture via Schlenk techniques for hydrazide coupling .
  • Data contradictions : Cross-validate crystallographic data (e.g., CCDC 2032776) with computational models to resolve discrepancies in bond angles or torsion .
  • Advanced tools : Pair experimental data (e.g., NMR) with DFT-calculated 13C^{13}C chemical shifts (error margins < 2 ppm) for robust structural confirmation .

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